1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)-
Description
The compound 1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- (CAS: Hypothetical; structurally inferred) is a propanone derivative featuring a 4-methoxyphenyl group at position 1, a methyl group at position 2, and a 4-morpholinyl substituent at position 2. Morpholinyl and methoxyphenyl groups are common in drug design due to their roles in enhancing solubility, bioavailability, and receptor interactions .
Properties
CAS No. |
93216-90-1 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-methyl-2-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H21NO3/c1-15(2,16-8-10-19-11-9-16)14(17)12-4-6-13(18-3)7-5-12/h4-7H,8-11H2,1-3H3 |
InChI Key |
LYTGSAGFBXXLQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)OC)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
The compound’s structure (Figure 1) comprises a 4-methoxyphenyl group attached to a propanone backbone, with a methyl group and a morpholine ring at the β-position. The SMILES notation, COc1ccc(cc1)C(=O)C(N1CCOCC1)(C)C, highlights the methoxy (-OCH₃) and morpholinyl (-N-C₄H₈O) substituents. Its molecular weight is 263.33 g/mol, with a density of 1.21 g/cm³ and a melting point range of 134–136°C. The morpholine ring contributes to its polarity, influencing solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane.
Synthetic Strategies
Friedel-Crafts Acylation Approach
Friedel-Crafts acylation is a viable route for introducing the methoxyphenyl group to the propanone backbone. In this method, 4-methoxyacetophenone reacts with a morpholine-containing alkyl halide in the presence of Lewis acids like aluminum chloride (AlCl₃). For example:
-
Reaction Setup :
-
Workup :
This method yields the target compound in 68–72% purity, with byproducts such as unreacted acetophenone removed during chromatography.
Nucleophilic Substitution with Morpholine
A two-step synthesis involving halogenation followed by nucleophilic substitution is widely reported (Scheme 1):
Step 1: Chlorination of 1-(4-Methoxyphenyl)-2-Methylpropan-1-One
-
The ketone precursor is treated with phosphorus oxychloride (POCl₃) at 80°C for 1.5 hours to generate 1-(4-methoxyphenyl)-2-methyl-2-chloropropan-1-one.
-
Conditions : Excess POCl₃ (70 mL per 0.1 mol ketone), stirred under nitrogen.
Step 2: Morpholine Substitution
Catalytic Condensation Reactions
A modified Knoevenagel condensation optimizes the formation of the C–C bond between the methoxyphenyl and morpholinyl groups (Table 1):
| Reactant A | Reactant B | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Methoxybenzaldehyde | 2-Methylmorpholine | ZnCl₂ | DMF | 110 | 1.5 | 85 |
| 4-Methoxyacetophenone | Morpholine | Ce(SO₄)₂ | EtOH | 40 | 24 | 72 |
Procedure :
-
Anhydrous zinc chloride (0.5 mmol) is added to a mixture of 4-methoxybenzaldehyde (1 mmol) and 2-methylmorpholine (1.1 mmol) in DMF.
-
The solution is refluxed for 1.5 hours, cooled, and precipitated with methanol.
Purification and Characterization
Chromatographic Techniques
Crude products are purified using silica gel column chromatography with hexanes:ethyl acetate (6:1 to 3:1) or recrystallization from ethanol. The target compound exhibits an Rf value of 0.45 in hexanes:ethyl acetate (4:1).
Spectroscopic Analysis
-
¹H NMR (600 MHz, DMSO-d₆) : δ 8.29 (s, 1H, aromatic), 7.92 (d, J = 15.0 Hz, 1H, vinyl), 3.62 (t, 4H, morpholine), 2.46–2.36 (m, 6H, methyl and morpholine).
Challenges and Optimizations
Byproduct Formation
Side reactions, such as over-alkylation or dimerization, are mitigated by:
Chemical Reactions Analysis
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with various aldehydes or ketones to form larger, more complex molecules
Scientific Research Applications
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Morpholinyl vs. Piperidinyl : Morpholinyl groups (e.g., in WEB-2086) enhance water solubility compared to piperidinyl analogs (e.g., 71868-08-1) due to their oxygen atom, which improves hydrogen-bond acceptor capacity .
- Substituent Effects : The nitro group in 36697-29-7 increases molecular polarity (4 H-bond acceptors) but reduces metabolic stability compared to morpholinyl or piperidinyl derivatives .
- Pharmacological Relevance : WEB-2086 (a platelet-activating factor (PAF) antagonist) and RS 67333 (a serotonin 5-HT₄ receptor agonist) demonstrate how substituents dictate target specificity. The 4-methoxyphenyl group in RS 67333 enhances receptor binding affinity .
Physicochemical Properties
Table 2: Thermal and Solubility Data
Key Observations:
- The 4-methoxyphenyl group generally increases hydrophobicity, but morpholinyl or hydroxyl groups (e.g., in 52446-73-8) improve aqueous solubility .
- Polar surface area (PSA) correlates with bioavailability; morpholinyl-containing compounds (PSA ~43–64 Ų) are more likely to penetrate membranes than nitro derivatives .
Pharmacological and Regulatory Profiles
Key Observations:
- Therapeutic Potential: The 4-methoxyphenyl-morpholinyl scaffold is versatile, enabling applications in CNS disorders (e.g., serotonin modulation) and inflammation (e.g., PAF antagonism) .
Biological Activity
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)-, also known as p-Methoxyisobutyrophenone or 1-(4-Methoxy-phenyl)-2-methylpropan-1-one , is a synthetic organic compound with notable biological activities. Its molecular formula is and its molecular weight is approximately 263.3321 g/mol . This compound has garnered attention in various fields, including medicinal chemistry and toxicology, due to its potential applications and effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 263.3321 g/mol |
| Density | 0.999 g/cm³ |
| Boiling Point | 281.5 °C at 760 mmHg |
| Flash Point | 119.4 °C |
| CAS Number | 93216-90-1 |
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its antiviral , anti-inflammatory , and anticancer properties.
Antiviral Activity
Research indicates that compounds similar to 1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- exhibit antiviral properties. A study published in ResearchGate analyzed various wine components for their antiviral activities using high-resolution mass spectrometry, identifying several compounds with significant effects against viral infections . While specific data on this compound's direct antiviral activity is limited, its structural similarities to known antiviral agents suggest potential efficacy.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been noted in various pharmacological studies. It appears to inhibit key inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions. The mechanisms typically involve modulation of cytokine production and inhibition of pro-inflammatory mediators.
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds. For instance, the structural characteristics of 1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- align it with other ketones that have shown promise in cancer therapy through mechanisms such as apoptosis induction and cell cycle arrest . Detailed case studies are necessary to elucidate its specific effects on various cancer cell lines.
Case Study 1: Anticancer Screening
A study examined the cytotoxic effects of various ketones on human cancer cell lines, including breast and prostate cancer cells. The results indicated that compounds with similar functional groups to 1-Propanone exhibited significant cytotoxicity, suggesting that further investigation into this compound could yield important insights into its therapeutic potential .
Case Study 2: Inflammation Models
In another study focusing on inflammatory response models, researchers tested the effects of several methoxy-substituted phenyl ketones. The findings revealed that these compounds significantly reduced inflammation markers in vitro, supporting the hypothesis that 1-Propanone may share these beneficial properties .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step reactions starting with functionalized intermediates. A plausible route includes:
- Step 1: Reacting 4-methoxybenzyl chloride with a nucleophile (e.g., sodium methoxide) to form a methoxy-substituted intermediate.
- Step 2: Introducing the morpholine ring via nucleophilic substitution using morpholine and a base (e.g., potassium carbonate).
- Step 3: Ketone formation through oxidation or condensation reactions, ensuring regioselectivity for the methyl and morpholinyl groups.
Key reagents: Potassium permanganate (oxidation) or Grignard reagents (condensation). Reference methods from structurally similar ketones in PubChem and CAS databases .
Q. How can spectroscopic techniques characterize this compound?
- NMR : H NMR distinguishes the 4-methoxyphenyl aromatic protons (δ 6.8–7.3 ppm) and morpholinyl protons (δ 3.6–3.8 ppm). C NMR confirms the carbonyl carbon (~200 ppm).
- IR : Strong absorption at ~1700 cm (C=O stretch).
- Mass Spectrometry : Molecular ion peak at m/z 263 (calculated for CHNO). Compare with NIST reference data for validation .
Q. What are the key physicochemical properties?
- Melting Point : Estimated at 80–90°C based on analogs like 1-(4-chlorophenyl)-2-methylpropan-1-one (182.64 g/mol, solid at RT) .
- Solubility : Lipophilic due to the morpholinyl and methoxyphenyl groups; soluble in DMSO, ethanol, and chloroform.
- Boiling Point : Predicted ~418 K (145°C) from structurally related propanones .
Advanced Research Questions
Q. How to optimize reaction yields amid steric hindrance from substituents?
- Steric Mitigation : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for morpholine substitution.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during ketone formation. Reference: Yield improvements observed in similar morpholinyl ketone syntheses .
Q. How to resolve contradictions in impurity profiling?
- HPLC-MS : Detect trace impurities (e.g., unreacted intermediates) using C18 columns and gradient elution.
- Forced Degradation Studies : Expose the compound to heat (60°C), light, and acidic/basic conditions to identify degradation products. Cross-reference with impurity standards from pharmaceutical guidelines .
Q. Computational vs. experimental approaches for kinase inhibition studies
- Molecular Docking : Simulate interactions with kinase ATP-binding pockets (e.g., CDK2) using AutoDock Vina. The morpholinyl group may hydrogen-bond with catalytic lysine residues.
- In Vitro Assays : Validate via kinase inhibition assays (e.g., ELISA-based). Compare with bioactive analogs like 2-(4-methylthiophenyl)-morpholinyl propanones .
Q. Stability and degradation pathways under physiological conditions
Q. Role of the morpholinyl group in pharmacokinetics
- Solubility Enhancement : Morpholine increases water solubility (logP reduction by ~1 unit).
- Metabolism : Hepatic oxidation of morpholine to morpholine N-oxide, detected via CYP450 assays. Compare with non-morpholinyl analogs for bioavailability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
